molecular formula C25H21BrN2O4 B11630044 (5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione

(5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione

Cat. No.: B11630044
M. Wt: 493.3 g/mol
InChI Key: JARSYKWPGABASS-FYJGNVAPSA-N
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Description

The compound (5E)-5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic molecule characterized by its unique structure, which includes a benzyl ether, a methoxy group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-bromobenzylamine, followed by cyclization with a suitable reagent to form the imidazolidine-2,4-dione ring. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which (5E)-5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl ether, methoxy group, and bromophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H21BrN2O4

Molecular Weight

493.3 g/mol

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C25H21BrN2O4/c1-31-22-12-9-19(14-23(22)32-16-18-5-3-2-4-6-18)13-21-24(29)28(25(30)27-21)15-17-7-10-20(26)11-8-17/h2-14H,15-16H2,1H3,(H,27,30)/b21-13+

InChI Key

JARSYKWPGABASS-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OCC4=CC=CC=C4

Origin of Product

United States

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